molecular formula C8H11ClN2O B14856288 2-(6-Chloro-4-methoxypyridin-2-YL)ethanamine

2-(6-Chloro-4-methoxypyridin-2-YL)ethanamine

Cat. No.: B14856288
M. Wt: 186.64 g/mol
InChI Key: FQAINIUZRWBNIY-UHFFFAOYSA-N
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Description

2-(6-Chloro-4-methoxypyridin-2-YL)ethanamine is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a chloro and methoxy group attached to a pyridine ring, along with an ethanamine side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Chloro-4-methoxypyridin-2-YL)ethanamine can be achieved through several methods. One common approach involves the reaction of 2-chloro-4-methoxypyridine with ethylenediamine under controlled conditions. The reaction typically requires a solvent such as ethanol or methanol and is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a pure form.

Chemical Reactions Analysis

Types of Reactions

2-(6-Chloro-4-methoxypyridin-2-YL)ethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the chloro group to a hydrogen atom.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of 2-(6-Methoxy-4-pyridin-2-YL)ethanamine.

    Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

2-(6-Chloro-4-methoxypyridin-2-YL)ethanamine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery for the development of new therapeutic agents.

    Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(6-Chloro-4-methoxypyridin-2-YL)ethanamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

2-(6-Chloro-4-methoxypyridin-2-YL)ethanamine can be compared with other similar compounds such as:

    2-(6-Methoxypyridin-2-YL)ethanamine: Lacks the chloro group, which may result in different reactivity and biological activity.

    2-(6-Methylpyridin-2-YL)ethanamine:

    2-Chloro-6-methoxypyridine: Similar structure but without the ethanamine side chain, leading to different uses and reactivity.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C8H11ClN2O

Molecular Weight

186.64 g/mol

IUPAC Name

2-(6-chloro-4-methoxypyridin-2-yl)ethanamine

InChI

InChI=1S/C8H11ClN2O/c1-12-7-4-6(2-3-10)11-8(9)5-7/h4-5H,2-3,10H2,1H3

InChI Key

FQAINIUZRWBNIY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=NC(=C1)Cl)CCN

Origin of Product

United States

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